4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to target the epidermal growth factor receptor (EGFR) family of proteins.
Scientific Research Applications
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of the EGFR family of proteins, which play a critical role in cell growth, proliferation, and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide works by binding to the ATP-binding site of the EGFR family of proteins, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and survival. By inhibiting the activity of EGFR, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to have neuroprotective effects and has been studied for its potential therapeutic applications in Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. The compound has been extensively studied and its mechanism of action is well understood. This compound is also commercially available, making it easily accessible for researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One potential area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the study of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, this compound could be studied for its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Overall, this compound has shown great promise as a potential therapeutic agent and further research is needed to fully explore its potential.
Properties
IUPAC Name |
4-(2-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c1-27-17-12-13(23(25)26)6-7-15(17)20-18(24)22-10-8-21(9-11-22)16-5-3-2-4-14(16)19/h2-7,12H,8-11H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHMLTNGORKXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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